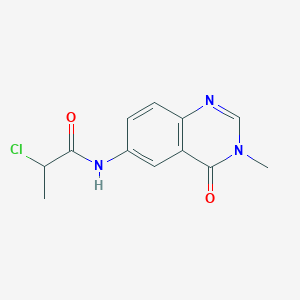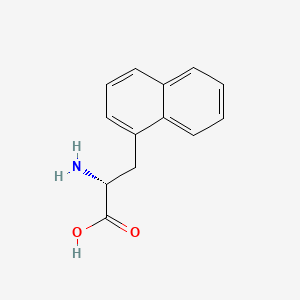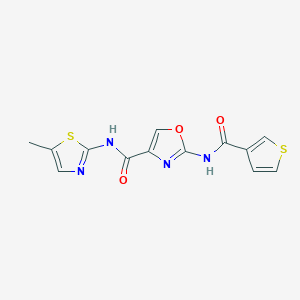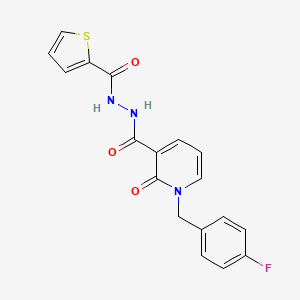
2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7. It is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves a series of steps starting from anthranilic acid . In one method, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. These are then cyclized by treatment with acetic anhydride under reflux to afford the benzoxazinones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” can be inferred from its molecular formula, C12H12ClN3O2. It contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with aromatic aldehydes under boiling conditions to produce different hydrazone derivatives . The reactivity of quinazolinones can be influenced by the substitution on the heterocyclic pyridine ring .Mechanism of Action
While the specific mechanism of action for “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is not mentioned in the search results, quinazolinone derivatives are known for their diverse biological activities. They have been reported to exhibit analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of these compounds often involves interaction with various biological targets .
Future Directions
The future directions for research on “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. The development of novel quinazolinone derivatives with improved potency and selectivity could also be a promising area of research .
properties
IUPAC Name |
2-chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)11(17)15-8-3-4-10-9(5-8)12(18)16(2)6-14-10/h3-7H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLIRVVUNCZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)
![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)

![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)